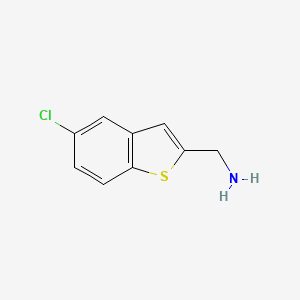

(5-Chloro-1-benzothiophen-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1-benzothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPZZKIJEGTOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Benzothiophen 2 Yl Methanamine and Its Direct Precursors

Multi-Step Synthetic Routes to the Core Structure

Multi-step syntheses are fundamental to obtaining (5-Chloro-1-benzothiophen-2-yl)methanamine, allowing for the precise and controlled construction of the molecule. These routes typically involve the sequential formation of the benzothiophene (B83047) ring, introduction of the chlorine atom, and installation of the aminomethyl group.

Formation of the Benzothiophene Ring System

The benzothiophene ring system, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a key structural motif in many pharmacologically active compounds. chemicalbook.comnih.gov There are two primary isomers, benzo[b]thiophene and the less stable benzo[c]thiophene. chemicalbook.comchemicalbook.com The synthesis of the benzo[b]thiophene core, relevant to the target compound, can be achieved through several established intramolecular cyclization strategies. chemicalbook.com

Common methods often start from appropriately substituted benzene derivatives. For instance, arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, can undergo cyclization to form a 3-hydroxybenzo[b]thiophene intermediate. Subsequent dehydroxylation yields the benzothiophene core. chemicalbook.com Another classical approach involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

Modern methods have expanded the synthetic toolkit. The reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like potassium sulfide (B99878) or thiourea (B124793) can directly yield a 2-substituted benzothiophene. wikipedia.org Furthermore, transition metal-catalyzed reactions, such as the palladium-catalyzed reaction of o-alkynylbromobenzenes with a hydrogen sulfide surrogate, provide an efficient route to the benzothiophene skeleton. acs.org

Table 1: Selected Methods for Benzothiophene Ring Formation

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Arylthioacetic Acid | Acetic anhydride, then dehydroxylation | Benzo[b]thiophene | chemicalbook.com |

| α-Mercaptocinnamic Acid | K₃Fe(CN)₆ or I₂ | Benzo[b]thiophene | chemicalbook.com |

| 2-Bromobenzene with alkyne substituent | K₂S or Thiourea | 2-Substituted Benzo[b]thiophene | wikipedia.org |

Introduction of the Chlorosubstituent

The chlorine atom at the 5-position of the benzothiophene ring is a crucial feature of the target molecule. This substituent can be introduced either by starting with a pre-chlorinated benzene derivative or by chlorinating the pre-formed benzothiophene ring.

A common strategy involves starting with a chlorinated raw material, such as 4-chlorothiophenol (B41493), which can then be subjected to reactions that build the fused thiophene ring. For example, a multi-step sequence could begin with 4-chlorothiophenol and lead to the formation of 5-chlorobenzothiophene (B1589001).

Alternatively, direct chlorination of benzothiophene can be employed, though this can sometimes lead to mixtures of products, making purification challenging. The regioselectivity of electrophilic substitution on the benzothiophene ring system is a key consideration. While electrophilic substitution tends to occur at the 3-position, specific reaction conditions or the use of directing groups can influence the position of chlorination. chemicalbook.com A more controlled approach is often the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with trichloroacetyl chloride, followed by hydrolysis, which can lead to chlorinated thiophene carboxylic acids. google.com

Regioselective Installation of the Methanamine Moiety

The final key structural element is the methanamine group at the 2-position. The installation of this moiety is typically achieved by the chemical reduction of a suitable precursor, most commonly a nitrile group (-CN).

The direct precursor, 5-chlorobenzo[b]thiophene-2-carbonitrile, is a well-established intermediate. cymitquimica.com This compound provides a stable and reliable starting point for the final reduction step. The conversion of the 2-carbonitrile to the 2-methanamine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is critical to ensure that the chloro substituent and the benzothiophene ring system remain intact during the reaction.

Synthetic Pathway via Nitrile Reduction:

Formation of Precursor: Synthesis of 5-chlorobenzo[b]thiophene-2-carbonitrile. cymitquimica.com

Reduction: Reduction of the nitrile group at the C2 position to a primary amine (methanamine).

One-Pot and Convergent Synthesis Strategies

To improve efficiency and reduce the number of synthetic steps, one-pot and convergent strategies are highly desirable. mit.edu Several methodologies have been developed for the synthesis of substituted benzothiophenes that combine multiple transformations into a single reaction vessel. acs.orgmorressier.com

For example, a one-pot method has been described for transforming an aryl bromide, an internal alkyne, and a sulfur source into a polysubstituted benzothiophene. mit.edu Another efficient one-pot synthesis involves the reaction of o-alkynylbromobenzene derivatives with a thiol surrogate, followed by a heterocyclization reaction, all catalyzed by palladium. acs.org These methods offer the potential to construct the 5-chlorobenzothiophene core with substitution at the 2-position in a more streamlined fashion. An iodine-mediated one-pot reaction combining three starting components has also been reported to yield highly functionalized 2,3-disubstituted benzo[b]thiophenes under mild conditions. morressier.com

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis plays a significant role in modern organic synthesis, offering powerful tools for forming carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are a cornerstone for the formation of C-N bonds. acs.org While often used to couple an amine with an aryl halide, variations of this chemistry can be applied to the synthesis of complex amines. In the context of this compound, a palladium catalyst could potentially be used to aminate a 2-halomethyl-5-chlorobenzothiophene derivative.

More directly, palladium-catalyzed C-H amination has emerged as an advanced strategy for synthesizing N-heterocycles. psu.edu While direct C-H amination at the 2-position of 5-chlorobenzothiophene to install the methanamine group is challenging, related palladium-catalyzed functionalizations are well-documented. For instance, palladium-catalyzed C-S bond formation is a key step in some one-pot syntheses of the benzothiophene ring itself. acs.org Detailed studies on the palladium-catalyzed amination of five-membered heterocyclic halides have shown that the reaction is feasible, although the scope can be dependent on the specific substrate and amine used. acs.org

Table 2: Summary of Key Synthetic Strategies

| Strategy | Description | Key Features | References |

|---|---|---|---|

| Multi-Step Synthesis | Sequential formation of the ring, chlorination, and functional group installation. | High control over regiochemistry. | chemicalbook.comcymitquimica.com |

| One-Pot Synthesis | Combination of multiple reaction steps in a single procedure. | Increased efficiency, atom economy. | acs.orgmit.edumorressier.com |

| Pd-Catalyzed C-N Coupling | Formation of the carbon-nitrogen bond using a palladium catalyst. | Mild reaction conditions, broad substrate scope. | acs.orgpsu.edu |

Other Metal-Mediated Cyclization and Functionalization Reactions

The synthesis of the 5-chloro-1-benzothiophene scaffold, a key framework for the title compound, can be achieved through various metal-mediated reactions. These methods often involve the formation of the thiophene ring fused to the chlorinated benzene ring. Copper and iridium catalysts have proven effective in these transformations.

One notable method involves the use of copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand. This system catalyzes the reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids to yield benzo[b]thiophenes. The mechanism proceeds through a sequential Ullmann-type C-S bond coupling followed by an intramolecular Wittig reaction. organic-chemistry.org

Iridium catalysis presents another avenue for the synthesis of substituted benzothiophenes. An iridium-catalyzed hydrogen transfer reaction using p-benzoquinone as an oxidant can convert substituted benzylic alcohols into the corresponding benzothiophenes. organic-chemistry.org This method offers a pathway from readily available starting materials.

Furthermore, copper(II) acetate (B1210297) (Cu(OAc)₂) can be used to catalyze the α-C-H functionalization of 2-iodochalcones with a sulfur source like xanthate. This process efficiently produces 2-acylbenzo[b]thiophenes, which are valuable precursors that can be further elaborated to the desired amine. organic-chemistry.org Even the less reactive 2-bromochalcones can be utilized to afford the corresponding products in good yields. organic-chemistry.org

Table 1: Examples of Metal-Mediated Reactions for Benzothiophene Synthesis

| Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|

| CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids | Benzo[b]thiophenes | organic-chemistry.org |

| Iridium catalyst / p-benzoquinone | Substituted benzylic alcohols | Substituted benzothiophenes | organic-chemistry.org |

| Cu(OAc)₂ / Xanthate | 2-Iodochalcones or 2-Bromochalcones | 2-Acylbenzo[b]thiophenes | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzothiophenes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing catalysts over stoichiometric reagents. mdpi.comnih.gov

A significant advancement in the sustainable synthesis of benzothiophenes is the use of iodine as a catalyst. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can produce benzothiophene derivatives in good yields under metal-free and solvent-free conditions, presenting an economical and environmentally friendly approach. organic-chemistry.orgrsc.org

Photocatalysis offers another green synthetic route. The use of eosin (B541160) Y, a metal-free organic dye, under green light irradiation can initiate a photoredox-catalyzed radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org This method allows for the regioselective synthesis of substituted benzothiophenes under mild conditions. organic-chemistry.org Electrochemical methods also contribute to greener syntheses by avoiding the need for chemical oxidants and catalysts, as demonstrated in the synthesis of C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles. organic-chemistry.org

The direct synthesis of the precursor, 5-chlorothiophene-2-carboxylic acid, has been approached using green principles. One method involves the one-pot chlorination and subsequent oxidation of 2-thiophenecarboxaldehyde, avoiding the isolation of intermediates. google.com

Table 2: Green Synthetic Routes for Benzothiophene Derivatives

| Methodology | Key Features | Reactants | Reference |

|---|---|---|---|

| Iodine Catalysis | Metal-free, Solvent-free | Substituted thiophenols, Alkynes | organic-chemistry.orgrsc.org |

| Photocatalysis | Metal-free, Visible light | o-Methylthio-arenediazonium salts, Alkynes | organic-chemistry.org |

| Electrochemistry | Oxidant-free, Catalyst-free | 2-Alkynylthioanisoles, Sodium sulfinates | organic-chemistry.org |

| One-Pot Synthesis | Reduced workup, Atom economy | 2-Thiophenecarboxaldehyde, Chlorine | google.com |

Optimization of Reaction Conditions for Scalability in Research Settings

The final step in synthesizing this compound typically involves the reduction of a suitable precursor, most commonly 5-chloro-1-benzothiophene-2-carbonitrile. The scalability of this reduction in a research setting depends on the careful optimization of several reaction parameters to ensure safety, efficiency, and high yield.

The choice of reducing agent is critical. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling due to their high reactivity. Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source, offers a milder and often safer alternative that is more amenable to larger scale reactions.

Solvent selection impacts reaction kinetics, product solubility, and purification. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common for hydride reductions, while alcohols like ethanol (B145695) or methanol (B129727) are typically used for catalytic hydrogenation. The concentration of the substrate is another parameter to optimize; higher concentrations can increase throughput but may lead to issues with heat dissipation and stirring.

Temperature and pressure (for hydrogenation) are key variables. While higher temperatures can accelerate the reaction, they may also promote side reactions, reducing the yield and purity of the desired amine. Optimization involves finding the lowest temperature and pressure that afford a complete reaction in a reasonable timeframe.

Finally, the workup and purification procedure must be considered for scalability. An efficient extraction and a straightforward purification method, such as crystallization or simple column chromatography, are essential for obtaining the final product in high purity without significant material loss.

Table 3: Parameters for Optimization of the Reduction of 5-Chloro-1-benzothiophene-2-carbonitrile

| Parameter | Options | Considerations for Scalability |

|---|---|---|

| Reducing Agent | LiAlH₄, NaBH₄/CoCl₂, H₂/Raney Ni, H₂/Pd/C | Safety, cost, catalyst separation, functional group tolerance. |

| Solvent | THF, Diethyl Ether, Ethanol, Methanol | Solubility of starting material and product, safety (flammability), ease of removal. |

| Temperature | -78 °C to reflux | Balancing reaction rate with selectivity and minimizing side products. |

| Pressure (H₂) | 1 atm to >50 atm | Equipment limitations, reaction rate, catalyst efficiency. |

| Concentration | 0.1 M to >1 M | Heat transfer, mixing efficiency, reaction kinetics. |

| Workup | Aqueous quench, extraction, filtration | Ease of separation, minimizing emulsion formation, product isolation. |

Chemical Reactivity and Derivatization Studies of 5 Chloro 1 Benzothiophen 2 Yl Methanamine

Amination Reactions and Modifications of the Methanamine Moiety

The primary amine of the methanamine moiety is a key site for derivatization. As a potent nucleophile, it readily participates in a variety of classical amine reactions. These modifications are fundamental for building more complex molecules and for modulating the compound's physicochemical properties.

Alkylation: The nitrogen atom can be mono- or di-alkylated using alkyl halides or other electrophilic alkylating agents. Reaction conditions can be controlled to favor the formation of secondary or tertiary amines.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. This transformation is often used to introduce a wide range of functional groups and is a common strategy in medicinal chemistry.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine or Schiff base, which can then be reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions leads to the formation of imines. These products can be stable entities themselves or serve as intermediates for further reactions.

These transformations allow for the systematic modification of the side chain, providing a straightforward route to a library of derivatives with varied steric and electronic properties.

Nucleophilic and Electrophilic Substitution Reactions on the Benzothiophene (B83047) Ring

The benzothiophene ring system possesses distinct sites for both nucleophilic and electrophilic attack, allowing for functionalization of the core structure.

Halogenation: Introduction of bromine or another chlorine atom, likely at the C3 position.

Nitration: Addition of a nitro group (—NO2).

Sulfonation: Introduction of a sulfonic acid group (—SO3H).

Friedel-Crafts Acylation/Alkylation: Addition of acyl or alkyl groups, typically at the C3 position. masterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position on the benzene (B151609) ring is a potential site for nucleophilic aromatic substitution. wikipedia.org However, SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com Since the (5-Chloro-1-benzothiophen-2-yl)methanamine scaffold lacks such strong activating groups, forcing conditions (high temperature, strong nucleophiles) would likely be required to achieve substitution of the chlorine atom by nucleophiles such as alkoxides, thiolates, or amines.

Cross-Coupling Reactions for Advanced Functionalization

The aryl chloride at the C5 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. mdpi.com

Suzuki, Heck, Sonogashira, and Stille Couplings

These cornerstone reactions in modern organic synthesis allow for the direct attachment of diverse organic fragments to the C5 position of the benzothiophene ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C bond. mdpi.comharvard.edu It is widely used for synthesizing biaryl and styrenyl derivatives and is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

Heck-Mizoroki Reaction: This reaction forms a C-C bond between the aryl chloride and an alkene, typically yielding a substituted styrene derivative. organic-chemistry.orgnih.govbeilstein-journals.org The reaction is a versatile method for the vinylation of aryl halides.

Sonogashira Coupling: This coupling involves the reaction of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. researchgate.netlibretexts.org It is a highly reliable method for constructing carbon-carbon triple bonds.

Stille Coupling: The Stille reaction couples the aryl chloride with an organostannane (organotin) reagent. wikipedia.orglibretexts.org It is highly versatile due to the stability and commercial availability of many organotin reagents, though the toxicity of tin compounds is a drawback. organic-chemistry.orgwiley-vch.de

Table 1: Overview of Potential Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) | 5-Aryl/Vinylbenzothiophene |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) | 5-Vinylbenzothiophene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I), Base | C(sp²)-C(sp) | 5-Alkynylbenzothiophene |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp²), etc. | 5-Aryl/Vinyl/Alkylbenzothiophene |

Buchwald–Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction could be applied to replace the C5-chloro substituent with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. organic-chemistry.orgyoutube.com This provides a direct route to 5-amino-benzothiophene derivatives, which would be difficult to synthesize via classical methods like nucleophilic aromatic substitution. tcichemicals.com The reaction is known for its broad substrate scope and high functional group tolerance.

Cyclization and Annulation Reactions Utilizing the Methanamine Functional Group

The primary amine of the methanamine side chain is a valuable functional group for constructing new heterocyclic rings fused to the benzothiophene scaffold. Through reactions with bifunctional electrophiles, a variety of annulated products can be synthesized.

Condensation with Dicarbonyls: Reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered nitrogen-containing heterocycles, such as pyrroles or pyridines, respectively.

Pictet-Spengler Type Reactions: While a classical Pictet-Spengler reaction requires an electron-rich aromatic ring, analogous cyclizations are conceivable. Reaction of the amine with an aldehyde or ketone, followed by intramolecular cyclization onto an activated C3 position of the benzothiophene ring, could yield fused tetrahydro-β-carboline-like structures.

Tandem Reactions: A Mannich-type reaction followed by intramolecular cyclization could be employed to construct more complex polycyclic systems. nih.gov

These strategies leverage the nucleophilicity of the amine to build molecular complexity in a controlled manner.

Oxidation and Reduction Chemistry of the Benzothiophene and Methanamine Moieties

The sulfur and nitrogen atoms, as well as the aromatic system, are susceptible to oxidation and reduction, offering further avenues for derivatization.

Oxidation: The sulfur atom in the benzothiophene ring can be selectively oxidized to form the corresponding sulfoxide (S=O) or sulfone (SO₂). Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. researchgate.net Oxidation significantly alters the electronic properties of the benzothiophene system. The primary amine can also be oxidized, though this can lead to a variety of products depending on the oxidant used.

Reduction: Catalytic hydrogenation could potentially reduce the thiophene (B33073) ring under forcing conditions, although this is generally difficult. A more common transformation is reductive dehalogenation, where the C5-chloro group is replaced by a hydrogen atom, which can be achieved using a palladium catalyst and a hydrogen source.

Stereoselective Transformations and Chiral Derivatization of this compound

In principle, the primary amine group could be a target for various stereoselective reactions. For instance, it could undergo asymmetric acylation or serve as a nucleophile in reactions with chiral electrophiles to form diastereomeric products, which could then potentially be separated. Another theoretical pathway could involve its conversion into an imine, followed by asymmetric reduction to yield a chiral secondary amine.

Furthermore, chiral derivatization is a common technique for the analytical separation and characterization of enantiomers. This typically involves reacting the amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can often be separated and quantified using standard chromatographic or spectroscopic methods, such as HPLC or NMR spectroscopy. Common chiral derivatizing agents for amines include Mosher's acid chloride and other similar reagents. While these are standard methodologies, their specific application to this compound, including reaction conditions, yields, and the properties of the resulting derivatives, has not been documented in the available scientific literature.

Due to the absence of specific research data, no detailed findings or data tables on the stereoselective transformations and chiral derivatization of this compound can be presented.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

For (5-Chloro-1-benzothiophen-2-yl)methanamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzothiophene (B83047) ring system, the methylene (B1212753) (-CH₂-) group, and the amine (-NH₂) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide insight into their relative positions on the chlorinated benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would complement the ¹H data by revealing the number of unique carbon atoms and their electronic environments. The positions of the signals would indicate whether the carbons are part of the aromatic system, the methylene group, or are directly bonded to the chlorine or sulfur atoms.

However, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the surveyed scientific literature.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of adjacent protons within the benzothiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule, such as the aminomethyl group to the C2 position of the benzothiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming stereochemistry and conformation.

Detailed 2D NMR studies for this compound have not been reported in the accessible literature, precluding the presentation of specific correlation data tables.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the parent ion of this compound. This high-precision measurement allows for the calculation of the exact molecular formula, confirming the presence of chlorine and sulfur through their characteristic isotopic patterns. While the theoretical exact mass can be calculated, experimental HRMS data for this compound is not documented in the searched sources.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pathways of benzothiophene derivatives often involve cleavages of the side chains and ring opening. Analyzing the fragmentation pattern of this compound would provide definitive structural confirmation. For instance, a characteristic fragment would likely correspond to the loss of the aminomethyl group. Studies on the fragmentation of related benzothiophenes exist, but a specific MS/MS analysis for the title compound is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group.

C-H stretching and bending vibrations for the aromatic and methylene groups.

C=C stretching vibrations within the aromatic ring.

C-S stretching vibrations of the thiophene (B33073) ring.

C-Cl stretching vibrations.

While these characteristic frequencies can be predicted based on established correlation tables, experimentally recorded IR and Raman spectra for this compound, which would provide precise wavenumber values and intensities, are not present in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unambiguous proof of a compound's constitution and stereochemistry.

Detailed Research Findings:

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on substituted benzothiophene derivatives provide valuable insights into the expected structural features. juniperpublishers.com Research on various benzothiophene compounds consistently reveals a high degree of planarity in the fused benzothiophene ring system. juniperpublishers.com For instance, in the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the thiophene ring is reported to be essentially planar. juniperpublishers.com

The presence of substituents on the benzothiophene core significantly influences the crystal packing and intermolecular interactions. In the case of this compound, the chloro group at the 5-position and the aminomethyl group at the 2-position would be expected to play a crucial role in the formation of the crystal lattice. The amino group is a hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering.

Hypothetical Crystallographic Data Table for this compound (Based on related structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for such molecules) |

| a (Å) | 8.5 - 12.0 |

| b (Å) | 9.0 - 15.0 |

| c (Å) | 10.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z (molecules per unit cell) | 4 or 8 |

| Key Intermolecular Forces | N-H···N hydrogen bonds, C-H···π interactions, π-π stacking, Halogen bonding (C-Cl···X) |

This table is illustrative and presents expected ranges and features based on published data for structurally similar benzothiophene derivatives. Actual values would need to be determined experimentally.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. HPLC and GC-MS are particularly powerful methods for the analysis of organic molecules like this compound.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it ideal for determining the purity of synthetic compounds.

Detailed Research Findings:

For a compound such as this compound, a reverse-phase HPLC method would be the most common approach for purity analysis. In this mode, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ntu.edu.sg The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The presence of the benzothiophene core makes the molecule relatively non-polar, leading to good retention on a C18 column. The aminomethyl group introduces a degree of polarity. The elution of the compound can be controlled by adjusting the composition of the mobile phase. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape for basic compounds like amines by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the amine. sielc.com

A typical HPLC analysis for purity assessment of this compound would involve injecting a solution of the compound onto the column and monitoring the eluent with a UV detector, likely at a wavelength where the benzothiophene chromophore exhibits strong absorbance (around 254 nm or 230 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected to track the consumption of starting materials and the formation of the product.

Illustrative HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 10 µL |

This table provides a representative HPLC method that would likely be suitable for the analysis of this compound.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Detailed Research Findings:

For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. Given its molecular weight and structure, this is generally feasible. The use of a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would be appropriate for the separation.

The sample, dissolved in a suitable volatile solvent, is injected into the hot injector port of the GC, where it is vaporized and swept onto the column by a carrier gas (usually helium). The separation occurs based on the compound's boiling point and its interactions with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern.

The fragmentation pattern is key to structural elucidation. For this compound, characteristic fragments would be expected from the loss of the amino group, cleavage of the bond between the methylene group and the benzothiophene ring, and fragmentation of the benzothiophene ring itself. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum of the molecular ion and any chlorine-containing fragments, aiding in its identification. GC-MS is also an excellent tool for identifying volatile impurities in the sample.

Anticipated GC-MS Data:

| Parameter | Expected Observation |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40 - 450 amu |

| Expected Molecular Ion (M⁺) | m/z 197 and 199 (due to ³⁵Cl and ³⁷Cl isotopes) |

| Key Fragment Ions (m/z) | 182 ([M-NH]⁺), 168 ([M-CH₂NH₂]⁺), 133 ([M-CH₂NH₂-Cl]⁺) |

This table outlines a plausible GC-MS method and the expected mass spectral data for this compound based on its chemical structure and the principles of mass spectrometry.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1 Benzothiophen 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (5-Chloro-1-benzothiophen-2-yl)methanamine. These calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), can be used to determine optimized molecular geometry and analyze frontier molecular orbitals. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Illustrative Data Table: Predicted Electronic Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the aminomethyl group to the benzothiophene (B83047) ring. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be mapped. This process identifies the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions, as well as other local minima.

Quantum chemical calculations can predict spectroscopic parameters, which is invaluable for interpreting experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. dergipark.org.tr Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for NMR shift predictions. dergipark.org.tr Discrepancies between predicted and experimental values can often be resolved by scaling the calculated frequencies to account for systematic errors in the computational method. dergipark.org.tr

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR Shift (CH₂) | δ 4.15 ppm | δ 4.10 ppm |

| ¹³C NMR Shift (CH₂) | δ 45.8 ppm | δ 45.5 ppm |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |

Note: This table illustrates the comparison between theoretically predicted and experimentally obtained spectroscopic data.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing a dynamic view of its conformational flexibility. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can reveal how the molecule explores different conformations in various environments (e.g., in a solvent or interacting with a biological macromolecule). This information is crucial for understanding how the molecule might adapt its shape to bind to a target. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Chemical Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For a series of related benzothiophene compounds, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum-chemical parameters. Such predictive models are highly valuable in the rational design of new chemical entities with desired properties, reducing the need for extensive experimental synthesis and testing. mdpi.commdpi.com

Molecular Docking Studies for Understanding Intermolecular Interactions in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com In the context of this compound, docking studies are often used to predict its binding mode and affinity to a biological target, such as an enzyme or receptor. niscpr.res.innih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. The insights gained from docking can guide the design of more potent and selective derivatives. nih.gov For instance, the aminomethyl group could act as a hydrogen bond donor, while the chloro-substituted benzothiophene ring can engage in hydrophobic and halogen-bonding interactions.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Meclofenamate sodium |

Applications of 5 Chloro 1 Benzothiophen 2 Yl Methanamine As a Key Synthetic Building Block

Scaffold in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The inherent reactivity of the primary amine group in (5-Chloro-1-benzothiophen-2-yl)methanamine makes it an ideal starting point for the synthesis of more intricate molecular architectures. The amine functionality serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions allow for the facile introduction of diverse substituents and the formation of new carbon-nitrogen bonds, which are fundamental to the assembly of complex organic molecules.

Furthermore, this compound is a valuable precursor for the construction of novel heterocyclic systems. The amino group can participate in cyclization reactions with suitable bifunctional reagents to form new ring structures fused to or substituted on the benzothiophene (B83047) core. For instance, reaction with α,β-unsaturated ketones can lead to the formation of dihydropyrimidine derivatives, while condensation with dicarbonyl compounds can yield diazepine or other nitrogen-containing heterocyclic rings. The benzothiophene moiety itself is a well-established pharmacophore found in numerous biologically active compounds, and its incorporation into new heterocyclic frameworks is a common strategy in drug discovery. nih.govmdpi.com

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocyclic System | Potential Application Area |

| 1,3-Diketone | 1,4-Diazepine derivative | CNS agents, anticancer |

| α,β-Unsaturated ester | Dihydropyridinone derivative | Cardiovascular drugs |

| Isothiocyanate | Thiourea (B124793) derivative, precursor to thiazolidinones | Antimicrobial, antiviral |

Precursor for Advanced Materials and Functional Molecules in Chemical Research

The benzothiophene nucleus is known to possess interesting photophysical and electronic properties, making it a desirable component in the design of advanced materials. doi.orgThis compound serves as a key building block for the synthesis of functional molecules with potential applications in materials science. The primary amine allows for the covalent attachment of this chromophoric unit to polymer backbones or other molecular scaffolds.

Derivatives of this compound can be designed to exhibit specific optical or electronic characteristics. For example, by reacting the amine with fluorogenic reagents, fluorescent materials can be developed for use in organic light-emitting diodes (OLEDs) or as sensors. The presence of the chlorine atom also provides a site for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored properties for applications in organic electronics and photovoltaics.

Role in the Development of Chemical Probes and Ligands for in vitro Research Purposes

The development of chemical probes and ligands is crucial for understanding biological processes at the molecular level. This compound can be utilized as a scaffold for the synthesis of such tools. The primary amine is a convenient point of attachment for linker groups, which can then be used to conjugate the benzothiophene moiety to other molecules of interest, such as biotin for affinity-based protein profiling or a fluorescent dye for bioimaging applications.

Benzothiophene derivatives have been explored for their ability to interact with various biological targets. nih.govmdpi.com By systematically modifying the structure of This compound , libraries of compounds can be generated and screened for their binding affinity to specific proteins or enzymes. This approach can lead to the discovery of novel ligands that can be used to probe the function of these biomolecules in in vitro assays. The development of fluorescent probes based on the benzothiophene scaffold has been reported for the detection of biologically relevant analytes. nih.govresearchgate.net

Utilization in Catalyst Design and Ligand Synthesis

The field of catalysis heavily relies on the design and synthesis of novel ligands that can modulate the activity and selectivity of metal catalysts. The amino group of This compound can be readily transformed into more complex coordinating moieties, such as Schiff bases, amides, or phosphines. These modifications allow for the creation of bidentate or multidentate ligands capable of coordinating to a variety of transition metals.

The benzothiophene framework can influence the steric and electronic properties of the resulting metal complex, thereby impacting its catalytic performance. For instance, ligands derived from this building block could be employed in asymmetric catalysis, where the chiral environment created by the ligand is crucial for achieving high enantioselectivity. The synthesis of N-heterocyclic carbene (NHC) precursors is another potential application, as NHCs are a prominent class of ligands in modern catalysis. acs.org

Table 2: Potential Ligand Types Synthesized from this compound

| Ligand Type | Synthetic Transformation | Potential Catalytic Application |

| Schiff Base Ligand | Condensation with an aldehyde or ketone | Oxidation, reduction reactions |

| P,N-Ligand | Reaction with a chlorophosphine | Asymmetric hydrogenation, cross-coupling |

| Amide-based Ligand | Acylation with a dicarboxylic acid derivative | Polymerization, C-H activation |

Contribution to Chemical Library Synthesis for Exploratory Research

Combinatorial chemistry and high-throughput screening are powerful tools in drug discovery and materials science for the rapid identification of compounds with desired properties. nih.govThis compound , with its reactive amino group, is an excellent building block for the parallel synthesis of chemical libraries.

Using solid-phase or solution-phase combinatorial techniques, the amine can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a large library of benzothiophene derivatives. This diversity-oriented synthesis approach allows for the exploration of a broad chemical space in the search for new bioactive molecules or functional materials. The straightforward purification and characterization of the resulting products make this compound an attractive starting material for such exploratory research endeavors.

Emerging Methodologies and Techniques in 5 Chloro 1 Benzothiophen 2 Yl Methanamine Research

Flow Chemistry and Continuous Manufacturing Approaches for Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors, where reactions occur in a steady state. This methodology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety by minimizing the volume of hazardous materials at any given moment. researchgate.net

For the synthesis of benzothiophene (B83047) derivatives, flow chemistry can be particularly advantageous. The construction of the benzothiophene core often involves multi-step sequences that can be streamlined into an integrated continuous process. nih.gov For instance, a process for the synthesis of a pharmaceutical intermediate was successfully transitioned to a continuous model to mitigate the risk of thermal runaway, a common concern in batch reactions. youtube.com This approach could be directly applicable to the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanamine, where exothermic steps could be more safely controlled.

Continuous manufacturing extends the principles of flow chemistry to encompass the entire production process, from synthesis and purification to final dosage formulation. youtube.com This integrated approach can significantly reduce production time and costs. youtube.com While a fully continuous process for this compound has not been detailed in the literature, the development of continuous protocols for synthesizing pharmaceutical ingredients demonstrates the feasibility and potential benefits of this approach for complex heterocyclic compounds. researchgate.netorganic-chemistry.org The use of packed columns with solid acid resins in a semi-continuous or continuous operation for the synthesis of benzothiophenes has also been explored, which could facilitate catalyst recycling and product isolation. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Benzothiophene Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for hotspots | Precise control of temperature, pressure, and residence time |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reaction volumes |

| Scalability | Often requires re-optimization | More straightforward scalability |

| Efficiency | Can be time-consuming with multiple steps | Potential for integrated, multi-step synthesis |

| Heat & Mass Transfer | Limited by vessel size | Superior due to high surface-area-to-volume ratio |

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com The application of microwave energy can significantly enhance the synthesis of heterocyclic compounds, including benzothiophene derivatives. rsc.orgresearchgate.net

A notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes through the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate, achieving yields of 58-96%. rsc.orgresearchgate.net This method provides a direct precedent for the potential microwave-assisted synthesis of this compound precursors. Furthermore, microwave-assisted reductive amination of aldehydes has been shown to be a rapid and efficient method for producing primary amines, a key functional group in the target molecule. researchgate.net This technique is particularly amenable to high-throughput synthesis, allowing for the rapid generation of a library of derivatives for screening purposes. researchgate.net

The benefits of microwave-assisted synthesis extend to solvent-free conditions, which aligns with the principles of green chemistry. youtube.comnih.gov The direct amidation of carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation is a prime example of a more environmentally friendly approach. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Benzothiophene Precursors

| Reactants | Product | Conditions | Yield | Reference |

| 2-halobenzonitriles, methyl thioglycolate | 3-aminobenzo[b]thiophenes | Triethylamine, DMSO, 130 °C, Microwave | 58-96% | rsc.orgresearchgate.net |

| Aldehydes, methyl carbamate | Primary amines | TBDMSH, TFA, Acetonitrile (B52724), 150 °C, Microwave | 66-96% | researchgate.net |

| Amines, carboxylic acids | Amides | Ceric ammonium nitrate, Solvent-free, 160-165 °C, Microwave | High | nih.gov |

Photochemical and Electrochemical Approaches to Reactivity

Photochemistry and electrochemistry offer unique, green, and often catalyst-free pathways for the synthesis of complex molecules like benzothiophenes. Photochemical reactions utilize light to initiate chemical transformations, often enabling reactions that are not feasible through thermal methods. whiterose.ac.uk For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes using green light and eosin (B541160) Y as a photoredox catalyst has been developed for the synthesis of substituted benzothiophenes. whiterose.ac.uk The photochemistry of benzothiophenes, including their addition reactions with acetylenes, has also been a subject of investigation. rsc.orgvapourtec.com

Electrochemical synthesis provides another sustainable alternative, using electrical current to drive reactions and often avoiding the need for stoichiometric oxidants or catalysts. ewadirect.com An efficient electrochemical method for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been reported, which is also scalable. rsc.orgewadirect.com Similarly, the electrochemical synthesis of benzothiophene dioxides from sulfonhydrazides and internal alkynes has been achieved at room temperature in an undivided cell. ijpsjournal.com These methods showcase the potential for developing clean and efficient electrochemical routes to functionalized benzothiophenes, including precursors for this compound.

Table 3: Photochemical and Electrochemical Synthesis of Benzothiophene Derivatives

| Method | Reactants | Product | Key Features | Reference |

| Photochemical | o-methylthio-arenediazonium salts, alkynes | Substituted benzothiophenes | Green light, Eosin Y catalyst | whiterose.ac.uk |

| Electrochemical | 2-alkynylthioanisoles, sodium sulfinates | C-3-sulfonated benzothiophenes | Oxidant- and catalyst-free | rsc.orgewadirect.com |

| Electrochemical | Sulfonhydrazides, internal alkynes | Benzothiophene dioxides | Room temperature, undivided cell | ijpsjournal.com |

Mechanochemistry in Solid-State Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. By performing reactions in the solid state, often with minimal or no solvent, mechanochemistry can reduce waste and energy consumption. Ball milling is a common technique where reactants are ground together, and the mechanical energy drives the reaction.

While specific applications of mechanochemistry for the synthesis of this compound are not yet reported, the principles have been successfully applied to other complex organic molecules. For example, the solid-state synthesis of BINOL (1,1'-binaphthol) via oxidative coupling using iron(III) chloride was found to be faster and cleaner than the corresponding solution-phase reaction. researchgate.net More complex structures, such as π-conjugated materials, have also been synthesized using mechanochemical methods, demonstrating the power of this technique to form carbon-carbon and carbon-heteroatom bonds. researchgate.net The one-pot, sequential acid- and base-mediated reactions under ball-milling conditions to produce various heterocyclic compounds from ketones further illustrates the potential of mechanochemistry for synthesizing complex scaffolds. The future application of mechanochemistry to the synthesis of benzothiophene derivatives could offer a more sustainable and efficient manufacturing route.

Automation and Robotics in Chemical Synthesis and Screening

The integration of automation and robotics is revolutionizing chemical research, particularly in the areas of synthesis and high-throughput screening (HTS). Automated synthesis platforms can perform numerous reactions in parallel, allowing for rapid optimization of reaction conditions and the generation of large compound libraries.

For the synthesis of a library of this compound derivatives, an automated system could systematically vary starting materials and reagents to quickly explore the chemical space around the core structure. Automated stopped-flow library synthesis has been shown to be an effective method for rapidly conducting hundreds of reactions, significantly accelerating the design-make-test-analyze cycle in drug discovery. ijpsjournal.com Robotic platforms, such as the CHRONECT XPR, can automate the tedious process of powder dispensing for reaction preparation, improving accuracy and freeing up researchers' time. nih.gov

In the realm of screening, HTS technologies enable the rapid evaluation of thousands of compounds for biological activity. Large libraries of benzothiophene derivatives can be screened against various biological targets to identify potential drug candidates. nih.govewadirect.com High-throughput screening has been instrumental in identifying novel antibacterial agents from large compound libraries. The combination of automated synthesis to create diverse libraries of this compound analogs and HTS for their biological evaluation represents a powerful strategy for accelerating the discovery of new therapeutic agents.

Future Directions and Interdisciplinary Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Reaction Prediction

Predictive Modeling for Novel Derivatives: Machine learning algorithms can be trained on large datasets of known benzothiophene (B83047) compounds and their biological activities to predict the therapeutic potential of new, unsynthesized derivatives. nih.gov For a compound like (5-Chloro-1-benzothiophen-2-yl)methanamine, AI models could predict its bioactivity, and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles by analyzing its structural features in comparison to a vast library of characterized molecules. frontiersin.org This predictive power allows chemists to prioritize the synthesis of candidates with the highest probability of success, saving considerable time and resources. nih.gov

Reaction Prediction and Optimization: AI is also being leveraged to predict the outcomes of chemical reactions. drugtargetreview.com For the synthesis of complex benzothiophene structures, ML models can predict reaction yields, identify potential byproducts, and even suggest optimal reaction conditions. nih.gov This is particularly valuable for complex multi-step syntheses or when exploring novel reaction pathways. Companies and academic consortia are actively developing data-driven synthesis planning programs that can be trained on proprietary, in-house reaction data to achieve even better predictive accuracy for specific chemistries. nih.gov

The table below illustrates how AI and ML can be applied in the discovery pipeline for new benzothiophene derivatives.

| AI/ML Application | Description | Potential Impact on Benzothiophene Research |

| Virtual Screening | Use of computational models to predict the biological activity of virtual compounds. numberanalytics.com | Rapidly identify novel chlorinated benzothiophene derivatives with high therapeutic potential. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Design compounds like this compound analogs with enhanced potency and selectivity. numberanalytics.com |

| Retrosynthesis Planning | AI algorithms that propose synthetic routes to a target molecule. nih.gov | Discover more efficient and novel synthetic pathways to complex benzothiophenes. |

| Reaction Condition Optimization | ML models that predict the optimal temperature, solvent, and catalyst for a given reaction. | Improve the yield and purity of synthesized benzothiophene compounds. |

Sustainable Synthesis and Circular Economy Principles in Benzothiophene Chemistry

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the circular economy. whiterose.ac.ukscielo.br This transition emphasizes the use of renewable feedstocks, the reduction of waste, and the design of products that can be reused or recycled. researchgate.netuva.nl

Green Synthesis of Benzothiophenes: Researchers are actively developing more environmentally friendly methods for synthesizing benzothiophenes. organic-chemistry.org This includes the use of water as a solvent, the development of catalyst-free reactions, and the use of electrochemical methods. organic-chemistry.orgcalstate.edu For instance, gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media represents a move toward more sustainable synthesis. calstate.edu Similarly, iodine-catalyzed cascade reactions under solvent-free conditions provide an economical and green approach to benzothiophene derivatives. organic-chemistry.org

Circular Economy in Heterocyclic Chemistry: The principles of a circular economy aim to eliminate the linear "take-make-dispose" model by designing chemical processes where materials are continuously cycled. uva.nl In the context of benzothiophene chemistry, this could involve developing methods to recycle and repurpose chemical waste. While direct applications to benzothiophene recycling are still emerging, the broader field of chemical recycling of heteroatom-containing plastics provides a framework. nih.gov This involves breaking down complex molecules into valuable precursors that can be reintroduced into the manufacturing process. nih.gov

The following table outlines some sustainable approaches relevant to benzothiophene synthesis.

| Sustainable Approach | Description | Example in Benzothiophene Synthesis |

| Aqueous Synthesis | Using water as the reaction solvent to reduce reliance on volatile organic compounds. calstate.edu | Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media. calstate.edu |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for metal catalysts. organic-chemistry.org | Iodine-catalyzed cascade reactions of thiophenols with alkynes. organic-chemistry.org |

| Electrosynthesis | Using electricity to drive chemical reactions, often under milder conditions. organic-chemistry.org | An electrochemical method for the synthesis of C-3-sulfonated benzothiophenes. organic-chemistry.org |

| Domino Reactions | Multi-component reactions that form several bonds in a single operation, reducing waste and increasing efficiency. malayajournal.orgmalayajournal.org | One-pot domino protocol for the regioselective synthesis of novel Benzo[b]thiophenes. malayajournal.org |

Exploration of Novel Reactivity and Unconventional Transformations

Expanding the synthetic toolkit for benzothiophenes requires exploring novel reactivity and unconventional transformations that go beyond traditional methods. researchgate.net This allows for the creation of previously inaccessible molecular architectures and the functionalization of the benzothiophene core in new ways.

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly efficient strategy for modifying organic molecules. nih.gov While C2 functionalization of benzothiophenes is well-established, methods for selective C3 functionalization are less developed but highly sought after. nih.gov Recent research has demonstrated a metal-free, directing-group-free method for C3-arylation and -alkylation of benzothiophenes by employing benzothiophene S-oxides in an interrupted Pummerer reaction. nih.gov

Aromatic Metamorphosis: A more radical approach involves the "aromatic metamorphosis" of the benzothiophene core, where the stable heterocyclic ring is dismantled and reconstructed to form different cyclic compounds. researchgate.net This can be achieved by activating the thiophene (B33073) ring through oxidation to the sulfone or alkylation at the sulfur atom, which enhances its reactivity and allows for novel transformations. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. organic-chemistry.org This technique can be applied to the synthesis of benzothiophenes, for example, through the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org

The table below highlights some of these novel synthetic strategies.

| Transformation Type | Description | Relevance to Benzothiophene Chemistry |

| Interrupted Pummerer Reaction | A reaction involving sulfoxides that enables novel C-C bond formations. nih.govdntb.gov.ua | Metal-free, regioselective C3-functionalization of the benzothiophene core. nih.gov |

| Ring-Opening Cyclization | A strategy to construct the benzothiophene skeleton from non-aromatic precursors. researchgate.net | Synthesis of tetrahydrobenzo[b]thiophen-4-one derivatives from spirocyclopropanes. researchgate.net |

| Intramolecular C-C Bond Formation | Cyclization approaches that form a carbon-carbon bond to construct the thiophene ring. rsc.org | Copper-catalyzed intramolecular carbomagnesiation to form 2,3-disubstituted benzothiophenes. rsc.org |

| Photocatalytic Annulation | Using light to initiate a radical cyclization to form the benzothiophene ring system. organic-chemistry.org | Regioselective synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes. organic-chemistry.org |

Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in-situ characterization techniques provide a window into the reaction as it happens, offering real-time data that is crucial for process development and control. spectroscopyonline.com

Spectroscopic Monitoring: Techniques like in-situ Fourier-Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. spectroscopyonline.comresearchgate.net This is particularly useful for reactions that are sensitive to process parameters or have inconsistent rates, as it allows for the accurate determination of the reaction endpoint, preventing the formation of impurities. chemrxiv.org For the synthesis of a specific isomer like this compound, real-time monitoring can ensure high selectivity and yield.

Real-Time Biological Annotation: An emerging concept is the "real-time" biological annotation of newly synthesized compounds. nih.gov By using high-dimensional multiplex assays, the biological activities of compounds can be rapidly profiled, providing immediate feedback to the synthetic chemist. This approach can help guide the synthesis of compound libraries toward greater performance diversity and identify unexpected biological activities early in the discovery process. nih.gov

X-ray Techniques: In-situ X-ray techniques, such as X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS), provide detailed structural information about catalysts and materials under reaction conditions. researchgate.net These methods are complementary to optical techniques and can elucidate the structural evolution and chemical state of catalysts used in benzothiophene synthesis. researchgate.net

The following table summarizes key in-situ characterization techniques and their applications.

| Technique | Information Provided | Application in Benzothiophene Synthesis |

| In-Situ FTIR/Raman | Real-time concentration of chemical species, reaction kinetics. spectroscopyonline.com | Optimization of reaction conditions, endpoint determination, and impurity profiling. chemrxiv.org |

| In-Situ NMR | Detailed structural information of molecules in solution. | Mechanistic studies and identification of transient intermediates. |

| In-Situ X-ray Techniques | Structural and electronic information of solid materials (e.g., catalysts). researchgate.net | Understanding catalyst behavior and deactivation during benzothiophene synthesis. |

| Real-Time Mass Spectrometry | Detection of volatile products and intermediates. | Monitoring reaction progress and identifying volatile byproducts. |

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-1-benzothiophen-2-yl)methanamine, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination of 5-chloro-1-benzothiophene-2-carbaldehyde. Key factors include:

- Catalyst selection : Use of palladium catalysts for coupling reactions or sodium cyanoborohydride for reductive amination .

- Temperature control : Maintaining 0–5°C during sensitive steps to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires strict anhydrous conditions and inert atmospheres (e.g., nitrogen) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., chloro at position 5, amine at position 2). For example, a singlet at δ 4.2 ppm (CDCl₃) indicates the methanamine group .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time comparison against a reference standard .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peak [M+H]⁺ at m/z 197.6 (calculated for C₉H₈ClNS) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store at 2–8°C in sealed, amber glass containers under nitrogen to prevent degradation .

- Spill Management : Neutralize with sand or vermiculite, then dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Compare binding affinities of derivatives with substituents like methyl or fluoro at position 5 .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against S. aureus or antiviral activity in plaque reduction assays (e.g., IC₅₀ for influenza A) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., amine for hydrogen bonding, chloro for hydrophobic interactions) using Schrödinger’s Phase .

Q. How can researchers resolve contradictions in solubility data for this compound across experimental conditions?

- Methodological Answer :

- Standardized Solubility Testing : Use the shake-flask method at 25°C in buffered solutions (pH 7.4). For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference Method |

|---|---|---|---|

| Water | 0.12 ± 0.03 | 25 | Shake-flask |

| Ethanol | 8.7 ± 0.5 | 25 | Shake-flask |

- Variable Control : Document ionic strength, pH, and cosolvents (e.g., DMSO). Replicate conflicting studies under identical conditions to isolate variables .

Q. What advanced analytical techniques are recommended for detecting degradation products of this compound under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), acid (0.1 M HCl, 24 hr), and UV light (254 nm, 48 hr).

- LC-MS/MS : Identify degradation products (e.g., oxidation to nitrile or hydrolysis to alcohol) using a Q-TOF mass spectrometer .

- Kinetic Analysis : Calculate degradation rate constants (k) under each condition to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Cell Line Authentication : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and passage numbers to reduce variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.